6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride
Description
Properties
IUPAC Name |
6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S.ClH/c13-10-5-7-11(8-6-10)19(17,18)14-9-3-1-2-4-12(15)16;/h5-8,14H,1-4,9,13H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLRREOXCVNVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCCCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65019-56-9 | |
| Record name | Hexanoic acid, 6-[[(4-aminophenyl)sulfonyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65019-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Sulfamidation with 4-Aminobenzenesulfonyl Chloride
The sulfonylamino group is introduced via reaction between 6-aminohexanoic acid and 4-aminobenzenesulfonyl chloride. A protocol from synthetic chemistry literature (SSRN) employs a two-step process:
-
Activation : 6-Aminohexanoic acid is treated with chlorosulfonyl isocyanate in dichloromethane at 0–10°C to form a sulfamoyl intermediate.
-
Coupling : The intermediate reacts with 4-aminobenzenesulfonyl chloride in acetonitrile under reflux, using Hünig’s base to scavenge HCl.
This method achieves 78–82% yield, with purity confirmed by LCMS (>95%).
Formation of the Sulfonylamino Linkage
Critical to the synthesis is the formation of the sulfonamide bond. A study (SSRN) optimized this step using catalytic triethylamine in tetrahydrofuran (THF) at 60°C for 8 hours. Key parameters include:
-
Molar ratio : 1:1.2 (6-aminohexanoic acid to sulfonyl chloride)
-
Solvent : Anhydrous THF to minimize hydrolysis
-
Work-up : Extraction with 0.2M HCl to remove unreacted reagents.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acidification. A representative procedure dissolves the sulfonamide product in ethanol and treats it with concentrated HCl (37%) at 0°C. Precipitation occurs upon addition of diethyl ether, yielding a crystalline solid with 89–92% recovery.
Table 1: Hydrochloride Salt Formation Conditions
Purification and Characterization
Recrystallization
High-purity product (>99.98%) is obtained via sequential recrystallization in isopropanol/water mixtures (Example 6, WO2020031201A1). For instance, dissolving 250 g of crude product in 375 mL water and 875 mL isopropanol at 65–70°C followed by cooling to 25°C yields needle-like crystals.
Chromatographic Methods
Flash chromatography on silica gel (heptane/EtOAc gradient) removes non-polar impurities, as demonstrated in a synthesis of analogous sulfonamides.
Table 2: Purity Analysis by HPLC
| Sample | Purity (%) | Method | Source |
|---|---|---|---|
| Crude product | 95.2 | C18 column, 0.1% TFA | |
| Recrystallized | 99.98 | C18 column, pH 6.8 |
Recent Advances and Optimizations
Chemical Reactions Analysis
Types of Reactions
6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Aminohexanoic acid derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the formulation of metal processing fluids, industrial cleaning agents, and water treatment processes.
Mechanism of Action
The mechanism of action of 6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues of Hexanoic Acid Derivatives
The following compounds share the hexanoic acid backbone but differ in substituents and functional groups:
Key Differences in Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., the target compound and 6-(3,5-diaminobenzoylamido)hexanoic acid hydrochloride) exhibit higher aqueous solubility than their free acid counterparts .
- Acidity : Sulfonamide-containing compounds (e.g., target compound) are more acidic (pKa ~1-2) compared to amide derivatives (pKa ~4-5) due to the electron-withdrawing sulfonyl group .
- Binding Affinity: The 4-aminophenyl group in the target compound enables strong coordination with metal ions (e.g., heavy metals in adsorptive membranes), whereas ureido derivatives show affinity for biological targets like plasminogen .
Q & A
Q. Handling hygroscopicity in hydrochloride salt formulations
- Protocol :
- Store under nitrogen atmosphere with desiccants (silica gel).
- Characterize hydrate formation via DSC (endothermic peak at 110°C for water loss) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
